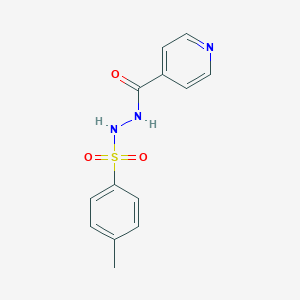
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine, also known as INH, is a well-known drug that is used to treat tuberculosis. It was first synthesized in 1912 by Paul Ehrlich and his team. Since then, it has been used as a frontline drug in the treatment of tuberculosis. INH has a unique chemical structure that makes it an effective drug for the treatment of tuberculosis.
Mécanisme D'action
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine works by inhibiting the synthesis of mycolic acids, which are essential for the cell wall of Mycobacterium tuberculosis. This leads to the death of the bacterium.
Effets Biochimiques Et Physiologiques
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is metabolized by the liver and excreted in the urine. It has a half-life of 1-4 hours. Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine can cause liver damage in some patients, and therefore, liver function tests are recommended before and during the treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is a widely used drug in the treatment of tuberculosis, and therefore, there is a lot of research available on its mechanism of action and antimicrobial properties. However, the use of Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine in lab experiments is limited due to its toxicity and potential side effects.
Orientations Futures
There are several areas of research that can be explored in the future. One area is the development of new drugs that can be used in combination with Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine to treat drug-resistant tuberculosis. Another area is the study of the mechanisms of resistance to Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine, which can help in the development of new drugs. Additionally, the use of Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine in the treatment of other bacterial infections can be explored.
Méthodes De Synthèse
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is synthesized by the reaction of isonicotinic acid with 2-((p-tolyl)sulfonyl)hydrazine. The reaction takes place in the presence of a catalyst, such as palladium. The product is then purified by recrystallization.
Applications De Recherche Scientifique
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine has been extensively studied for its antimicrobial properties. It is known to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine is also used in the treatment of other bacterial infections, such as leprosy.
Propriétés
Numéro CAS |
35285-70-2 |
|---|---|
Nom du produit |
Isonicotinic acid, 2-((p-tolyl)sulfonyl)hydrazine |
Formule moléculaire |
C13H13N3O3S |
Poids moléculaire |
291.33 g/mol |
Nom IUPAC |
N'-(4-methylphenyl)sulfonylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H13N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-15-13(17)11-6-8-14-9-7-11/h2-9,16H,1H3,(H,15,17) |
Clé InChI |
PSUJEUSCHQUVEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



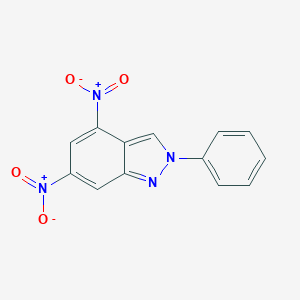

![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
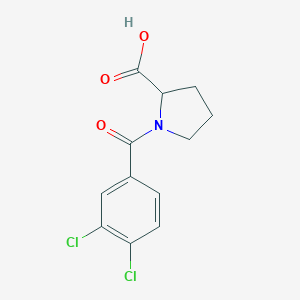
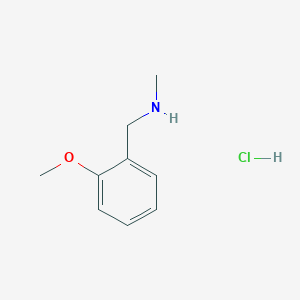
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
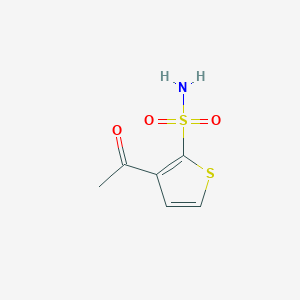

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
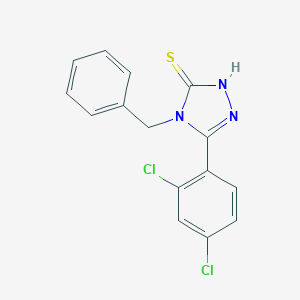
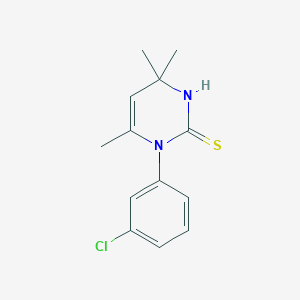
![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)